Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 951889-49-9
VCID: VC2293534
InChI: InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3
SMILES: CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C
Molecular Formula: C16H22O3
Molecular Weight: 262.34 g/mol

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate

CAS No.: 951889-49-9

Cat. No.: VC2293534

Molecular Formula: C16H22O3

Molecular Weight: 262.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate - 951889-49-9

Specification

CAS No. 951889-49-9
Molecular Formula C16H22O3
Molecular Weight 262.34 g/mol
IUPAC Name ethyl 5-oxo-5-(2,4,6-trimethylphenyl)pentanoate
Standard InChI InChI=1S/C16H22O3/c1-5-19-15(18)8-6-7-14(17)16-12(3)9-11(2)10-13(16)4/h9-10H,5-8H2,1-4H3
Standard InChI Key BMYKXQXJYJJPKR-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C
Canonical SMILES CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C)C

Introduction

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate is a synthetic organic compound belonging to the class of esters. It is characterized by its unique structure, which features a valeric acid derivative with an ethyl ester group and a 2,4,6-trimethylphenyl substituent. This compound has applications in organic synthesis and is of interest for its potential biological activities.

Synthesis

Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate can be synthesized through esterification reactions involving valeric acid derivatives and alcohols under acidic conditions. Alternatively, it may be obtained via Claisen condensation or similar methodologies that incorporate the trimethylphenyl group into the ketone structure.

Spectroscopic Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR (1^1H NMR) reveals chemical shifts corresponding to the ethyl group protons, the aromatic protons on the trimethylbenzene ring, and the methylene groups in the valeric acid chain.

    • Carbon NMR (13^{13}C NMR) identifies signals for the carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands near 1730cm11730 \, \text{cm}^{-1} indicate the presence of ester carbonyl groups.

    • A band near 1700cm11700 \, \text{cm}^{-1} corresponds to the ketone functional group.

  • Mass Spectrometry (MS):

    • The molecular ion peak at m/z=248m/z = 248 confirms the molecular weight.

Potential Applications

  • Biological Activity:

    • Compounds with similar structures have shown antimicrobial, anti-inflammatory, and anticancer properties. While specific data on this compound's bioactivity is limited, its structural features suggest potential for further pharmacological exploration.

  • Organic Synthesis:

    • The compound serves as an intermediate in synthesizing other complex organic molecules due to its reactive ester and ketone functionalities.

  • Material Science:

    • The aromatic substituent could make it useful in designing materials with specific hydrophobic properties or thermal stability.

Related Compounds

Ethyl esters of valeric acid derivatives are widely studied for their diverse applications in medicinal chemistry and material science. For example:

CompoundApplication
Ethyl valerateFlavoring agent in food industries
Trimethylphenyl derivativesAntioxidants in polymer stabilization
Valeric acid esters with functionalized groupsPrecursors in pharmaceutical synthesis

Limitations and Future Research

Despite its promising structure:

  • The biological activity of Ethyl 5-(2,4,6-trimethylphenyl)-5-oxovalerate remains largely unexplored.

  • Toxicological studies are necessary to assess its safety profile.

  • Further studies should focus on optimizing synthesis routes for higher yields and exploring derivatives for enhanced activity.

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